8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one
CAS No.:
Cat. No.: VC13566919
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
| Standard InChI | InChI=1S/C8H13NO2/c10-6-8-3-1-5-9(8)7(11)2-4-8/h10H,1-6H2 |
| Standard InChI Key | BVABYDGUFSXLTG-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC(=O)N2C1)CO |
| Canonical SMILES | C1CC2(CCC(=O)N2C1)CO |
Introduction
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one is a heterocyclic organic compound with significant interest in chemical and pharmaceutical research. It belongs to the pyrrolizinone family, which is known for its diverse biological activities and potential applications in drug development. This compound is characterized by its molecular formula C8H13NO2 and molecular weight of 155.19 g/mol .
Synthesis Methods
While specific synthesis methods for 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one are not detailed in the available literature, compounds of similar structures often involve multi-step reactions starting from simpler heterocyclic precursors. These methods typically include condensation reactions, ring closure, and functional group modifications.
Potential Therapeutic Uses
Although specific biological activities of 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one are not extensively documented, compounds within the pyrrolizinone class have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The hydroxymethyl group may enhance solubility and bioavailability, potentially improving the compound's pharmacokinetic profile.
Research and Development
In research settings, this compound is often used as a building block for synthesizing more complex molecules with targeted biological activities. Its availability in high purity (±97%) facilitates its use in chemical synthesis and biological assays .
Suppliers and Availability
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one is available from several chemical suppliers, including Calpaclab and Parchem, with CAS numbers 1788873-54-0 and 98426-33-6 also associated with this compound . These suppliers offer the compound in various quantities, typically for research and industrial purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume